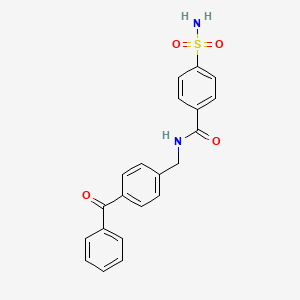
Carbonic anhydrase inhibitor 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitor 4 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are involved in the reversible hydration of carbon dioxide to bicarbonate and protons, a crucial process in various physiological functions. Carbonic anhydrase inhibitors are used in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness .
Preparation Methods
The synthesis of carbonic anhydrase inhibitors often involves the preparation of sulfonamide derivatives. One common method includes the reaction of aromatic amines with sulfonyl chlorides under basic conditions to form sulfonamides . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Chemical Reactions Analysis
Carbonic anhydrase inhibitors typically undergo substitution reactions. For example, the sulfonamide group can be introduced through nucleophilic substitution reactions involving sulfonyl chlorides and amines . Common reagents include sulfonyl chlorides, aromatic amines, and bases such as sodium hydroxide. The major products formed are sulfonamide derivatives, which are the active inhibitors of carbonic anhydrase .
Scientific Research Applications
Carbonic anhydrase inhibitors have a wide range of scientific research applications. They are used in the study of enzyme inhibition and regulation, as well as in the development of therapeutic agents for various diseases. In medicine, they are used to treat glaucoma by reducing intraocular pressure, epilepsy by modulating neuronal activity, and altitude sickness by affecting acid-base balance . They are also being investigated for their potential in treating obesity, cancer, kidney dysfunction, migraine, and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitors involves the binding of the inhibitor to the active site of the enzyme, where it interacts with the zinc ion and prevents the hydration of carbon dioxide . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of bicarbonate and protons. The molecular targets include various isoforms of carbonic anhydrase, such as carbonic anhydrase II, which is involved in the regulation of intraocular pressure .
Comparison with Similar Compounds
Carbonic anhydrase inhibitor 4 can be compared with other similar compounds such as acetazolamide, methazolamide, dorzolamide, and brinzolamide . These compounds also inhibit carbonic anhydrase but may differ in their potency, selectivity, and pharmacokinetic properties. For example, methazolamide has a longer elimination half-life and is less associated with adverse effects on the kidney compared to acetazolamide . Dorzolamide and brinzolamide are used topically for the treatment of glaucoma and have different isoenzyme selectivity profiles .
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(4-benzoylphenyl)methyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27) |
InChI Key |
DCTGUISEDAHGJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















